molecular formula C8H7NOS B594615 3-Methylthieno[2,3-b]pyridin-4-ol CAS No. 1215494-51-1

3-Methylthieno[2,3-b]pyridin-4-ol

Cat. No. B594615
M. Wt: 165.21
InChI Key: BVZZRGUNWGHTJZ-UHFFFAOYSA-N
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Description

“3-Methylthieno[2,3-b]pyridin-4-ol” is a chemical compound with the CAS Number: 1215494-51-1 . It has a molecular weight of 166.22 and its IUPAC name is 3-methyl-1H-1lambda3-thieno [2,3-b]pyridin-4-ol .


Molecular Structure Analysis

The InChI code for “3-Methylthieno[2,3-b]pyridin-4-ol” is 1S/C8H8NOS/c1-5-4-11-8-7 (5)6 (10)2-3-9-8/h2-4,11H,1H3, (H,9,10) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.

The storage temperature is 28 C . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Synthesis Techniques and Applications

  • Efficient Synthesis Methods : Research by Puvvala et al. (2014) presented a convenient synthesis method for compounds including 2-arylthieno[3,2-b]pyridin-7(4H)-ones and 7-methoxy-2,3-diarylthieno[3,2-b]pyridines. This method involves thioalkylation and cyclization steps, and is significant for producing various derivatives of 3-Methylthieno[2,3-b]pyridin-4-ol (Puvvala et al., 2014).

  • Synthesis of Anti-inflammatory Agents : A study by Moloney (2001) focused on synthesizing methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as a potential anti-inflammatory agent, highlighting the therapeutic applications of related compounds (Moloney, 2001).

  • Crystal Structure Analysis : The crystal structure of compounds like 4-(4-bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine was analyzed by Armas et al. (2003), providing insights into the molecular arrangement and stability of such structures (Armas et al., 2003).

Chemical Reactions and Modifications

  • Multicomponent Synthesis : Dyachenko et al. (2019) developed a method for synthesizing functionally diverse thieno[2,3-b]pyridines through multicomponent condensation reactions, demonstrating the versatility of 3-Methylthieno[2,3-b]pyridin-4-ol in complex chemical syntheses (Dyachenko et al., 2019).

  • Nucleophilic Aromatic Substitution : Begouin et al. (2013) explored the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines through regiocontrolled nucleophilic aromatic substitution, highlighting the chemical reactivity of such compounds (Begouin et al., 2013).

Potential Biological and Medicinal Applications

  • Antimicrobial Activity : Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, derivatives of 3-Methylthieno[2,3-b]pyridin-4-ol, and evaluated their antimicrobial activities, indicating potential medicinal applications (Abdel-rahman et al., 2002).

Future Directions

While specific future directions for “3-Methylthieno[2,3-b]pyridin-4-ol” are not available, related compounds have shown promise in various areas. For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives have been explored as anti-PI3K agents, which could have implications for cancer control .

properties

IUPAC Name

3-methyl-7H-thieno[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-4-11-8-7(5)6(10)2-3-9-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZZRGUNWGHTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthieno[2,3-b]pyridin-4-ol

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